molecular formula C6H14O3Si B1607273 1,1-Dimethyl-1-sila-2,5,8-trioxacyclooctane CAS No. 7733-78-0

1,1-Dimethyl-1-sila-2,5,8-trioxacyclooctane

Cat. No.: B1607273
CAS No.: 7733-78-0
M. Wt: 162.26 g/mol
InChI Key: WNTQZCOSFQWNDG-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1-sila-2,5,8-trioxacyclooctane is a silicon-containing heterocyclic compound with the molecular formula C6H14O3Si. It is characterized by a six-membered ring structure that includes silicon, oxygen, and carbon atoms. This compound is known for its unique chemical properties and is used in various industrial and research applications .

Preparation Methods

The synthesis of 1,1-Dimethyl-1-sila-2,5,8-trioxacyclooctane typically involves the reaction of dimethyldichlorosilane with diethylene glycol. The reaction proceeds under controlled conditions to form the desired cyclic structure. The general reaction can be represented as follows:

[ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{HOCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{(CH}_3\text{)}_2\text{Si(OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{O)} ]

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

1,1-Dimethyl-1-sila-2,5,8-trioxacyclooctane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of silicon-oxygen bonds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, where the oxygen atoms in the ring can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1-Dimethyl-1-sila-2,5,8-trioxacyclooctane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1-sila-2,5,8-trioxacyclooctane involves its interaction with molecular targets through its silicon-oxygen bonds. These interactions can lead to the formation of stable complexes with other molecules, influencing various chemical and biological pathways. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

1,1-Dimethyl-1-sila-2,5,8-trioxacyclooctane can be compared with other similar silicon-containing heterocyclic compounds, such as:

  • This compound
  • 3,6,9-Trioxa-2-silaundecane, 2,2-dimethyl-

These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific ring structure and the presence of silicon, which imparts unique chemical reactivity and stability .

Properties

IUPAC Name

2,2-dimethyl-1,3,6,2-trioxasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3Si/c1-10(2)8-5-3-7-4-6-9-10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTQZCOSFQWNDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(OCCOCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2064787
Record name 1,3,6-Trioxa-2-silacyclooctane, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7733-78-0
Record name 2,2-Dimethyl-1,3,6-trioxa-2-silacyclooctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7733-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,6-Trioxa-2-silacyclooctane, 2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007733780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,6-Trioxa-2-silacyclooctane, 2,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,6-Trioxa-2-silacyclooctane, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2064787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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